molecular formula C7H6Cl2N2O2S B1396992 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide CAS No. 1187830-50-7

2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide

Cat. No.: B1396992
CAS No.: 1187830-50-7
M. Wt: 253.11 g/mol
InChI Key: AGJGXYNUEZKNJB-UHFFFAOYSA-N
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Description

2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide is a heterocyclic compound with the molecular formula C7H6Cl2N2O2S. It is characterized by the presence of chlorine atoms at positions 2 and 4, and a thiopyrano[4,3-d]pyrimidine ring system with a 6,6-dioxide functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with a thiol derivative, followed by oxidation to introduce the 6,6-dioxide functionality. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing agents such as hydrogen peroxide or potassium permanganate. Reaction conditions typically involve the use of solvents like dichloromethane, acetonitrile, or ethanol, and catalysts such as triethylamine or pyridine .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5,6,7,8-tetrahydrothiopyrano[4,3-d]pyrimidine: Similar structure but lacks the 6,6-dioxide functionality.

    2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine: Similar structure but without the 6,6-dioxide functionality.

    2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide: Similar structure with a single oxide functionality.

Uniqueness

The presence of the 6,6-dioxide functionality in 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide distinguishes it from other similar compounds. This unique feature can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide (CAS No. 1187830-50-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Basic Information

  • Molecular Formula : C7_7H6_6Cl2_2N2_2O2_2S
  • Molecular Weight : 253.11 g/mol
  • CAS Number : 1187830-50-7
  • Storage Conditions : Inert atmosphere, 2-8°C
  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Solubility

The compound is soluble in various organic solvents such as methanol and dichloromethane, which can influence its bioavailability and interaction with biological systems .

Antimicrobial Activity

Research indicates that derivatives of thiopyrano[4,3-d]pyrimidine compounds exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a series of synthesized derivatives demonstrated moderate to excellent antifungal activity against phytopathogenic fungi .

Antitumor Activity

The compound has been investigated for its potential antitumor effects. Studies have shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, compounds with similar structural features have been reported to exhibit significant cytotoxicity against breast cancer cell lines .

The biological activity of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine is believed to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may act as enzyme inhibitors, affecting metabolic pathways critical for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the apoptosis of cancer cells, suggesting a potential mechanism for the compound's antitumor effects .

Study 1: Antifungal Activity Evaluation

A study evaluated the antifungal activity of several thiopyrano[4,3-d]pyrimidine derivatives against seven species of phytopathogenic fungi. The results indicated that most derivatives displayed moderate to excellent inhibitory activity, with specific compounds outperforming standard antifungal agents like boscalid .

Study 2: Antitumor Efficacy in Breast Cancer Models

In a separate investigation focusing on breast cancer cell lines MCF-7 and MDA-MB-231, certain derivatives were found to significantly reduce cell viability. The combination of these compounds with established chemotherapeutics like doxorubicin resulted in a synergistic effect, enhancing overall cytotoxicity .

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesObserved EffectReference
AntimicrobialPhytopathogenic fungiModerate to excellent inhibition
AntitumorMCF-7 & MDA-MB-231Significant cytotoxicity
Enzyme InhibitionVarious metabolic enzymesInhibition observed

Properties

IUPAC Name

2,4-dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2S/c8-6-4-3-14(12,13)2-1-5(4)10-7(9)11-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJGXYNUEZKNJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718477
Record name 2,4-Dichloro-7,8-dihydro-6lambda~6~-thiopyrano[4,3-d]pyrimidine-6,6(5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-50-7
Record name 5H-Thiopyrano[4,3-d]pyrimidine, 2,4-dichloro-7,8-dihydro-, 6,6-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-7,8-dihydro-6lambda~6~-thiopyrano[4,3-d]pyrimidine-6,6(5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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